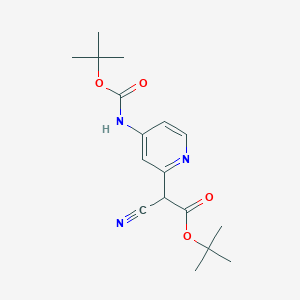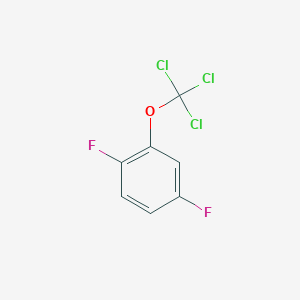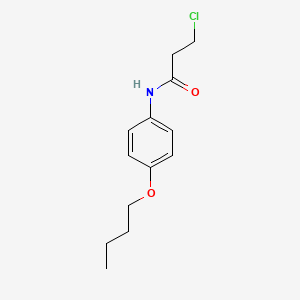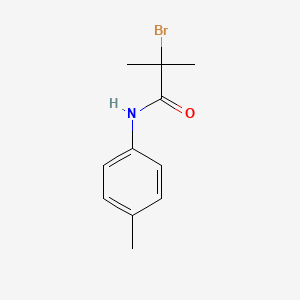
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate
Übersicht
Beschreibung
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate is a complex organic compound that features a tert-butyl ester and a cyanoacetate group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. Its structure includes a pyridine ring, which is a common motif in many biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate typically involves multiple steps:
Formation of the tert-butoxycarbonylamino group: This step involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Introduction of the cyanoacetate group: This can be achieved through a nucleophilic substitution reaction where a cyanoacetate anion reacts with a suitable electrophile.
Coupling with the pyridine ring: The final step involves coupling the protected amine with a pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Deprotected amine derivatives that can be further functionalized.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate involves its ability to act as a precursor or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and the creation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate: Similar structure but lacks the tert-butoxycarbonyl protecting group.
Ethyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate: Similar but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
The presence of both the tert-butoxycarbonyl protecting group and the cyanoacetate group makes tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate unique. This combination allows for selective reactions and functionalizations that are not possible with simpler compounds .
Eigenschaften
IUPAC Name |
tert-butyl 2-cyano-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)12(10-18)13-9-11(7-8-19-13)20-15(22)24-17(4,5)6/h7-9,12H,1-6H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLAGFIOBSOJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=CC(=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1404427.png)

![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)



![3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid](/img/structure/B1404441.png)
![5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1404445.png)

![5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B1404448.png)

